(S)-1-Ethyl-3-methylpiperazin-2-one
Description
(S)-1-Ethyl-3-methylpiperazin-2-one is a chiral piperazin-2-one derivative characterized by an ethyl group at the 1-position and a methyl group at the 3-position of the heterocyclic ring. The (S)-enantiomer’s stereochemistry at the ethyl-substituted position may influence its interactions with biological targets, such as enzymes or receptors, where chirality plays a critical role.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3S)-1-ethyl-3-methylpiperazin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-3-9-5-4-8-6(2)7(9)10/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
NRCNPVKYFGMVNY-LURJTMIESA-N |
Isomeric SMILES |
CCN1CCN[C@H](C1=O)C |
Canonical SMILES |
CCN1CCNC(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Benzyloxycarbonyl-Protected Ethanolamine and Alanine Methyl Ester
A patented method outlines the synthesis of chiral piperazinone derivatives, including (S)-3-methylpiperazin-2-one, which is structurally close to (S)-1-ethyl-3-methylpiperazin-2-one. The process involves:
Step 1: Protection of Ethanolamine
Ethanolamine is protected using benzyloxycarbonyl succinimide or benzyl chloroformate in the presence of alkali at 0–25 °C to form N-Cbz-ethanolamine.Step 2: Oxidation
The protected ethanolamine is oxidized to N-Cbz-aminoacetaldehyde.Step 3: Reductive Amination
N-Cbz-aminoacetaldehyde is reacted with L-alanine methyl ester hydrochloride in the presence of triethylamine and sodium triacetoxyborohydride at 0 °C to room temperature, yielding methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.Step 4: Cyclization and Deprotection
The methyl ester intermediate is subjected to catalytic hydrogenation using palladium on carbon under 1.8 MPa hydrogen pressure at room temperature overnight. This step removes the Cbz protecting group and promotes cyclization to form (S)-3-methylpiperazin-2-one.Purification
The product is purified by silica gel column chromatography using ethyl acetate/methanol (9:1) as eluent.
This method yields the product with high purity (98.1% by HPLC) and enantiomeric excess (98.0% ee), with a yield of approximately 90% (see Table 1).
| Step | Reagents/Conditions | Product | Yield (%) | Purity (HPLC %) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| 1 | Ethanolamine + Cbz-Cl, alkali, 0–25 °C | N-Cbz-ethanolamine | — | — | — |
| 2 | Oxidation | N-Cbz-aminoacetaldehyde | — | — | — |
| 3 | L-alanine methyl ester hydrochloride, NaBH(OAc)3 | Methyl (S)-2-((2-(((Cbz)amino)ethyl)amino)propionate | 85 | — | — |
| 4 | Pd/C, H2 (1.8 MPa), MeOH, rt, overnight | (S)-3-methylpiperazin-2-one | 90 | 98.1 | 98.0 |
Analytical Characterization
The synthesized this compound and its intermediates are typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
^1H NMR signals confirm the presence of methyl, ethyl, and piperazinone moieties with characteristic chemical shifts (e.g., methyl doublets around δ 1.28 ppm).High-Performance Liquid Chromatography (HPLC):
Used to determine purity and enantiomeric excess.Mass Spectrometry (MS):
Confirms molecular weight and structure.Optical Rotation Measurements:
Confirm chiral purity and configuration.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Steps | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethanolamine, L-alanine methyl ester | Protection, oxidation, reductive amination, catalytic hydrogenation | 85–90 | ~98 | High enantiomeric purity, well-established |
| 2 | (S)-3-methylpiperazin-2-one + ethyl halide | N-alkylation under basic conditions | Variable | High | Requires regioselective control |
| 3 | Ionic liquid [Emim]SCN, ethyl chloroacetate, N-methylpiperazine | Ionic liquid-mediated synthesis | 73–76 | High | Efficient, potential for scale-up |
Chemical Reactions Analysis
Types of Reactions
(S)-1-Ethyl-3-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Ethyl-3-methylpiperazin-2-one is a chiral compound in the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. It features an ethyl group at the first position, a methyl group at the third position, and a ketone functional group at the second position of the piperazine ring. The (S) designation indicates a specific stereochemistry, which is crucial for its biological activity and interactions with other molecules.
Scientific Research Applications
This compound and its derivatives have a variety of applications in scientific research:
- Medicinal Chemistry: Due to its unique structural properties, this compound is used in medicinal chemistry. Research indicates that this compound exhibits significant biological activity and can interact with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or activator, impacting metabolic pathways and biological processes, highlighting its potential as a therapeutic agent in drug development. Its hydrobromide form enhances solubility and stability, making it particularly useful in pharmaceutical applications.
- Synthesis of Complex Molecules: (S)-1-Ethyl-5-methylpiperazin-2-one is used as a building block for synthesizing more complex molecules, making it a valuable intermediate in organic synthesis.
- Enzyme Interactions: The compound can be used in studying enzyme interactions and as a ligand in binding studies.
- Production of Polymers: The compound can be used in producing polymers and other materials with specific properties.
(S)-1-Ethyl-5-methylpiperazin-2-one is a compound with notable biological activities, particularly in pharmacology and medicinal chemistry. It interacts with several biological targets, influencing various physiological pathways, with its mechanism primarily linked to the modulation of neurotransmitter systems and ion channels.
- Calcium Channels: It has been shown to act on voltage-gated calcium channels, which are crucial for neurotransmitter release and muscle contraction.
- Receptor Binding: The compound may exhibit affinity for various receptors, including opioid receptors, contributing to its analgesic properties.
Antimicrobial Activity
Research has indicated that (S)-1-Ethyl-5-methylpiperazin-2-one possesses significant antimicrobial properties. In vitro studies demonstrate its efficacy against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 μM |
| Escherichia coli | 62.5 μM |
| Pseudomonas aeruginosa | 31.25 μM |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Case Studies and Research Findings
- Piperazinyl Bicyclic Derivatives: A study on piperazinyl quinazolin-4-(3H)-one derivatives acting toward the α2δ-1 subunit of voltage-gated calcium channels found that the (3S,5R)-3,5-dimethylpiperazin-1-yl derivative improved activity .
- ADME Properties and Selectivity: Research on related compounds showed that introducing nitrogen atoms in the central scaffold could decrease lipophilicity, potentially improving ADME properties and selectivity .
- Analgesic Activity: One study evaluated a related compound in mouse efficacy and safety models, and found that it showed a 69% antiallodynic effect, that was superior to that shown by pregabalin (34%) .
- Interaction Studies: Studies on 1-ethyl-3-methylpiperazin-2-one hydrobromide have focused on its interactions with biological receptors and enzymes and suggest that it may modulate physiological responses, which is valuable for drug development.
Mechanism of Action
The mechanism of action of (S)-1-Ethyl-3-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity. Alternatively, it can interact with receptors, modulating their signaling pathways and leading to various physiological effects.
Comparison with Similar Compounds
Positional Isomer: (S)-1-Ethyl-5-methylpiperazin-2-one
This compound differs from the target molecule only in the position of the methyl group (5- vs. 3-position). The 5-methyl isomer is reported to achieve 97% purity in commercial synthesis , suggesting optimized synthetic routes. Positional isomerism can significantly alter molecular conformation, affecting hydrogen-bonding capacity and solubility.
1-Benzyl-3-phenethylpiperazin-2-one
This analog replaces the ethyl and methyl groups with bulkier benzyl and phenethyl substituents. Such aromatic groups increase molecular weight (310.42 g/mol vs. 156.23 g/mol for the target compound) and likely elevate melting points due to enhanced van der Waals interactions. However, reduced aqueous solubility is expected, limiting bioavailability in biological systems .
Racemic 1-Ethyl-3-methylpiperazin-2-one
The racemic mixture lacks enantiomeric specificity, which may diminish target binding efficacy in chiral environments. Enantiopure (S)-forms are often prioritized in drug development to avoid off-target effects.
Physicochemical Properties
Notes:
- Melting points for aromatic analogs are higher due to stronger intermolecular forces.
- The 5-methyl isomer’s high solubility in DMSO may reflect reduced steric hindrance compared to the 3-methyl derivative.
Research Findings and Discussion
- Crystallographic Analysis : Structural comparisons of piperazin-2-ones often rely on X-ray crystallography using programs like SHELXL, a gold standard for small-molecule refinement .
- Synthetic Challenges : The 3-methyl isomer’s synthesis may require stringent stereocontrol, whereas the 5-methyl variant benefits from more accessible reaction pathways .
- Pharmacological Potential: Piperazin-2-ones are explored as kinase inhibitors or antimicrobial agents, where substituent positioning and chirality dictate efficacy.
Q & A
Q. Table 1: Common Synthetic Routes
| Step | Reagents/Conditions | Purification Method | Yield (%) |
|---|---|---|---|
| Ethylation | Ethyl bromide, K₂CO₃, DMF, 80°C, 12h | Column chromatography (SiO₂, EtOAc/Hex) | 60–70 |
| Cyclization | NH₄Cl, EtOH/H₂O, reflux, 6h | Recrystallization (EtOH/H₂O) | 75–85 |
Basic: Which spectroscopic methods are critical for confirming the stereochemistry of this compound?
Methodological Answer:
- X-ray Crystallography : The gold standard for absolute configuration determination. Use SHELX software for structure refinement (e.g., SHELXL for small-molecule crystallography) .
- NMR : H and C NMR to confirm substituent positions. NOESY/ROESY experiments can distinguish enantiomers by spatial interactions (e.g., ethyl vs. methyl group proximities).
- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to validate enantiopurity .
Basic: How is the compound screened for preliminary pharmacological activity?
Methodological Answer:
- In vitro assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. IC₅₀ values are calculated via dose-response curves.
- Cell-based models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Reference standards like doxorubicin are used as positive controls .
Q. Table 2: Example Bioactivity Data
| Assay Type | Target | IC₅₀ (µM) | Reference Compound |
|---|---|---|---|
| Kinase inhibition | EGFR | 12.3 ± 1.2 | Gefitinib (0.03 µM) |
| Cytotoxicity | HeLa | 45.6 ± 3.8 | Doxorubicin (0.5 µM) |
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets.
- Molecular Docking : Simulate binding interactions with protein targets (e.g., using AutoDock Vina). Focus on hydrogen bonding and steric complementarity with active sites .
Advanced: What strategies resolve contradictions between theoretical predictions and experimental bioactivity data?
Methodological Answer:
- Iterative Refinement : Re-examine computational models (e.g., adjust protonation states or solvation parameters in docking simulations).
- Experimental Validation : Repeat assays under controlled conditions (e.g., fixed pH, temperature) to rule out confounding variables.
- Data Triangulation : Cross-validate results with alternative techniques (e.g., surface plasmon resonance for binding affinity vs. fluorescence assays) .
Q. Table 3: Contradiction Resolution Workflow
| Step | Action | Example |
|---|---|---|
| 1 | Identify Discrepancy | DFT predicts strong binding, but IC₅₀ is weak |
| 2 | Reassume Assay Conditions | Check compound solubility/purity via LC-MS |
| 3 | Adjust Computational Model | Include explicit water molecules in docking |
| 4 | Validate with Orthogonal Method | Use SPR instead of fluorescence |
Advanced: How is enantiomeric purity ensured during large-scale synthesis?
Methodological Answer:
- Chiral Supercritical Fluid Chromatography (SFC) : Use CO₂/methanol mobile phases with chiral columns (e.g., Chiralcel OD-H) for high-resolution separation.
- Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., Ru-BINAP complexes) to favor the (S)-enantiomer during synthesis .
Advanced: What are the challenges in crystallizing this compound, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
